4,6-Dibromoisoquinoline
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Overview
Description
4,6-Dibromoisoquinoline is a chemical compound with the molecular formula C9H5Br2N and a molecular weight of 286.95 .
Synthesis Analysis
The synthesis of 4-bromoisoquinoline, a compound similar to this compound, involves the use of 2-alkynyl benzyl azides in the presence of PdBr2/CuBr2/LiBr in MeCN . This process is known as a reagent-based cyclisation .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5Br2N/c10-7-2-1-6-4-12-5-9 (11)8 (6)3-7/h1-5H
. This code provides a unique identifier for the compound and can be used to generate its molecular structure.
Scientific Research Applications
Alkaloid Biosynthesis Research
- Research on benzylisoquinoline alkaloids, significant secondary metabolites including analgesics like morphine and antimicrobials like berberine, has shown the importance of enzymes like O-methyltransferases in their biosynthesis. This research is relevant to understanding compounds like 4,6-Dibromoisoquinoline (Inui et al., 2007).
Synthesis of Anticancer Compounds
- A study on the synthesis and cytotoxic evaluation of aminoquinones structurally related to marine isoquinolinequinones, including this compound derivatives, found promising anticancer activity against various human cancer cell lines (Delgado et al., 2012).
Pharmacological Research
- Research into 4-aminoquinoline antimalarial drugs, which are closely related to isoquinoline derivatives like this compound, provides insights into the chemistry, metabolism, toxicity, and resistance mechanisms of these compounds (O’Neill et al., 2006).
Molecular Inclusion and Packing Studies
- Studies on chloro-substituted diquinoline dibromides, closely related to this compound, offer insights into molecular inclusion properties and crystal engineering. These studies are crucial for understanding the packing and assembly of these compounds at the molecular level (Ashmore et al., 2007).
Charge Transfer Material Research
- Investigations into the charge transfer properties of pyrimidine derivatives, which are structurally related to this compound, have provided valuable information on electronic, photophysical, and charge transfer characteristics. This research is significant for developing new materials with enhanced charge transfer capabilities (Irfan, 2014).
Synthesis of Novel Antimicrobial Agents
- The synthesis and evaluation of antibacterial 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, structurally related to this compound, have been explored to develop new and effective antimicrobial agents (Koga et al., 1980).
Safety and Hazards
4,6-Dibromoisoquinoline is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas or outdoors .
Properties
IUPAC Name |
4,6-dibromoisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXBEBYSRQOBKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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